5-(3-Pyridinyloxy)-2-furoic acid

Description

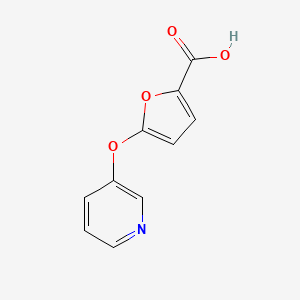

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yloxyfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYMSWYWSCYFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427622 | |

| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-39-3 | |

| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(3-Pyridinyloxy)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-(3-Pyridinyloxy)-2-furoic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in a multi-step sequence commencing from readily available starting materials. Key transformations include an initial esterification of 2-furoic acid, followed by a regioselective bromination at the C5 position of the furan ring. The central carbon-oxygen bond formation is accomplished via a copper-catalyzed Ullmann-type coupling reaction between the brominated furoate intermediate and 3-hydroxypyridine. The synthesis culminates in the saponification of the ester to yield the target carboxylic acid. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and critical analysis of each synthetic step to ensure reproducibility and scalability.

Introduction: Significance of this compound

Substituted furoic acids are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The incorporation of a pyridinyloxy moiety at the 5-position of the 2-furoic acid scaffold introduces a key structural motif present in a variety of pharmacologically active agents. The pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions with biological targets, while the furoic acid functionality provides a handle for further derivatization or can act as a bioisostere for other acidic groups. The synthesis of this compound is therefore a critical step in the exploration of new chemical entities for various therapeutic areas.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the ether linkage, pointing to 3-hydroxypyridine (II) and a 5-substituted-2-furoic acid derivative (III) as key precursors. To facilitate a more efficient coupling reaction, the carboxylic acid is best protected as an ester, leading to a 5-halo-2-furoate ester (IV) as a practical electrophilic partner. This intermediate can be readily prepared from a commercially available 2-furoate ester (V) via halogenation. The ester itself is accessible from 2-furoic acid (VI), which can be synthesized from furfural. This multi-step approach, detailed below, offers a practical and scalable route to the target compound.

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway: A Step-by-Step Elucidation

The forward synthesis is designed as a four-step sequence, optimizing for yield and purity at each stage.

Step 1: Esterification of 2-Furoic Acid

The initial step involves the protection of the carboxylic acid functionality of 2-furoic acid as an ethyl ester. This is a standard Fischer esterification, typically carried out in the presence of an acid catalyst in ethanol. This transformation is crucial as the free carboxylic acid can interfere with the subsequent bromination and coupling reactions.

Reaction: 2-Furoic Acid + Ethanol --(H₂SO₄)--> Ethyl 2-furoate

Step 2: Regioselective Bromination of Ethyl 2-furoate

The furan ring is an electron-rich heterocycle, susceptible to electrophilic substitution. The ester group at the 2-position directs incoming electrophiles to the 5-position. Bromination is effectively achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. This step selectively installs the halogen required for the subsequent cross-coupling reaction.

Reaction: Ethyl 2-furoate + NBS --(Solvent)--> Ethyl 5-bromo-2-furoate

Step 3: Copper-Catalyzed Ullmann Condensation

This is the cornerstone of the synthesis, forming the critical C-O bond between the furan and pyridine rings. The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, in this case, ethyl 5-bromo-2-furoate and 3-hydroxypyridine.[1] The use of a suitable ligand is often essential to facilitate the reaction under milder conditions and improve yields.[2]

Mechanism Insight: The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the alcoholate, and subsequent reductive elimination to form the desired ether and regenerate the Cu(I) catalyst. The choice of base is critical for the deprotonation of 3-hydroxypyridine to form the nucleophilic pyridinolate.

Reaction: Ethyl 5-bromo-2-furoate + 3-Hydroxypyridine --(CuI, Ligand, Base)--> Ethyl 5-(3-pyridinyloxy)-2-furoate

Step 4: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using an alkali metal hydroxide, such as lithium hydroxide, followed by acidic workup to protonate the carboxylate salt.[3][4]

Reaction: Ethyl 5-(3-pyridinyloxy)-2-furoate --(1. LiOH, 2. H₃O⁺)--> this compound

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of Ethyl 2-furoate

-

To a solution of 2-furoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-furoate as an oil, which can be used in the next step without further purification.

Protocol 4.2: Synthesis of Ethyl 5-bromo-2-furoate

-

Dissolve ethyl 2-furoate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, filter off the succinimide byproduct and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 5-bromo-2-furoate.[5]

Protocol 4.3: Synthesis of Ethyl 5-(3-pyridinyloxy)-2-furoate

This protocol is adapted from established methods for the O-arylation of 3-hydroxypyridines.[1][6]

-

To an oven-dried reaction vessel, add copper(I) iodide (0.05-0.1 eq), a suitable ligand such as 1,10-phenanthroline or 2,2,6,6-tetramethylheptane-3,5-dione (0.1-0.2 eq), and a base such as cesium carbonate or potassium phosphate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add 3-hydroxypyridine (1.2 eq) and ethyl 5-bromo-2-furoate (1.0 eq) followed by a dry, polar aprotic solvent such as DMF or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC analysis.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain ethyl 5-(3-pyridinyloxy)-2-furoate.

Protocol 4.4: Synthesis of this compound

-

Dissolve ethyl 5-(3-pyridinyloxy)-2-furoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the THF under reduced pressure and dilute the aqueous residue with water.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.[7] Further purification can be achieved by recrystallization.

Data Summary and Comparison

| Step | Reactants | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | 2-Furoic Acid, Ethanol | H₂SO₄ | >95 | >95 |

| 2 | Ethyl 2-furoate | NBS | 80-90 | >98 |

| 3 | Ethyl 5-bromo-2-furoate, 3-Hydroxypyridine | CuI, Ligand, Base | 60-80 | >95 (after chromatography) |

| 4 | Ethyl 5-(3-pyridinyloxy)-2-furoate | LiOH | >90 | >98 (after recrystallization) |

Yields and purities are estimates based on analogous reactions in the literature and may vary depending on specific reaction conditions and scale.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on well-established chemical transformations, with the key Ullmann condensation being supported by modern catalytic systems that allow for efficient C-O bond formation. The provided step-by-step protocols, along with mechanistic considerations, are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable molecule and its derivatives for further investigation.

References

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

-

Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(5), 753–756. [Link]

-

Sajiki, H., & Kume, K. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry, 3(2), 646-654. [Link]

-

Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]

- Google Patents. (2016).

-

Khan, F. A., Phopase, J., & Jordis, U. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2019(3), M1080. [Link]

-

Organic Syntheses. (n.d.). 2-FUROIC ACID. [Link]

-

Request PDF. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. sciforum.net [sciforum.net]

- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-(3-Pyridinyloxy)-2-furoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Pyridinyloxy)-2-furoic acid is a heterocyclic compound featuring a furan carboxylic acid moiety linked to a pyridine ring through an ether bond. This unique structural arrangement combines the chemical functionalities of several important pharmacophores, suggesting a rich potential for exploration in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview based on established principles of organic synthesis, predicted physicochemical properties, and the known biological activities of closely related analogues. As a Senior Application Scientist, the following sections are structured to offer not just theoretical knowledge but also practical insights into the synthesis, characterization, and potential applications of this promising scaffold.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following properties of this compound are predicted based on its chemical structure. These values serve as a valuable starting point for experimental design and analytical method development.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₇NO₄ | |

| Molecular Weight | 205.17 g/mol | |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| pKa (Carboxylic Acid) | 3.0 - 4.0 | The furan ring and pyridinyl ether may slightly influence the acidity compared to benzoic acid. |

| pKa (Pyridine Nitrogen) | 4.5 - 5.5 | Typical for a pyridine ring, allowing for salt formation under acidic conditions. |

| Aqueous Solubility | Low to moderate | Expected to be pH-dependent due to the acidic and basic functional groups. |

| Melting Point | > 200 °C | The rigid, planar structure and potential for intermolecular hydrogen bonding suggest a high melting point. |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution or a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. The latter is a well-established method for the formation of diaryl ethers and is particularly suitable here.

A plausible synthetic route would involve the coupling of a halosubstituted 2-furoic acid derivative with 3-hydroxypyridine. The choice of starting materials is critical; 5-bromo-2-furoic acid is a commercially available and suitable electrophile. Alternatively, 5-nitro-2-furoic acid could be employed, as the nitro group is a strong electron-withdrawing group that activates the furan ring towards nucleophilic aromatic substitution[1][2].

Proposed Experimental Protocol: Ullmann Condensation

This protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of this compound.

Step 1: Preparation of the Pyridinoxide Salt

-

To a solution of 3-hydroxypyridine in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add one equivalent of a strong base such as sodium hydride or potassium carbonate.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases (if using NaH) or for a predetermined time to ensure complete salt formation.

Causality: The formation of the more nucleophilic pyridinoxide anion is essential for the subsequent coupling reaction. The choice of a high-boiling solvent is necessary for the elevated temperatures typically required for Ullmann condensations[3].

Step 2: Copper-Catalyzed Cross-Coupling

-

To the solution of the pyridinoxide salt, add 5-bromo-2-furoic acid and a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The addition of a ligand like 1,10-phenanthroline can accelerate the reaction[4].

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by thin-layer chromatography or LC-MS.

Causality: The copper(I) catalyst is crucial for facilitating the oxidative addition and reductive elimination steps of the Ullmann condensation mechanism, leading to the formation of the C-O bond between the furan and pyridine rings[5].

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound via Ullmann condensation.

Analytical Characterization

A comprehensive characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the connectivity of the furan and pyridine rings and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been reported, the furo-pyridine scaffold is present in a number of biologically active molecules. Derivatives of furo[3,2-c]pyridine and related structures have been investigated for their potential as:

-

Anticancer Agents: Some furopyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines[6]. The mechanism of action could involve the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Agents: The furan ring is a common motif in antimicrobial drugs[7]. The combination with a pyridine moiety could lead to novel compounds with activity against a range of bacterial or fungal pathogens.

-

Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. Depending on the overall shape and electronic properties of the molecule, it could be designed to target specific enzymes implicated in disease.

Hypothetical Signaling Pathway Inhibition

Given the anticancer activity of related compounds, a potential mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a solid foundation for researchers and scientists interested in this molecule by outlining a plausible synthetic strategy, predicting its key physicochemical properties, and discussing its potential biological activities based on the established pharmacology of related furo-pyridine scaffolds. The synthesis and subsequent biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 5-Nitro-2-Furoic Acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2019). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. Retrieved January 18, 2026, from [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Retrieved January 18, 2026, from [Link]

-

MDPI. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2017). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2011). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. Google Patents.

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved January 18, 2026, from [Link]

-

PMC. (2019). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved January 18, 2026, from [Link]

-

Kaohsiung Medical University. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Kaohsiung Medical University e-Journal. Retrieved January 18, 2026, from [Link]

-

PubMed. (1988). Pharmacological evaluation of some new 2-substituted pyridine derivatives. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubMed. (2005). Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PMC. (2020). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. OChemProblemSolver. Retrieved January 18, 2026, from [Link]

-

RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Pharmaceutical and Allied Sciences. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2014). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Sci-Hub. (1997). Synthesis of Pyrrolo[2',3':4,5]Furo[3,2– c ]Pyridine–2–Carboxylic Acids. Sci-Hub. Retrieved January 18, 2026, from [Link]

-

PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubMed. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

PMC. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-furoic acid. ChemSynthesis. Retrieved January 18, 2026, from [Link]

Sources

- 1. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijabbr.com [ijabbr.com]

An In-depth Technical Guide to 5-(3-Pyridinyloxy)-2-furoic acid

CAS Number: 852180-39-3

Introduction

5-(3-Pyridinyloxy)-2-furoic acid is a heterocyclic organic compound that incorporates both a furan and a pyridine ring in its structure. The furan moiety, a five-membered aromatic ring containing one oxygen atom, is a common scaffold in biologically active molecules and natural products. The presence of the carboxylic acid group at the 2-position and a pyridinyloxy substituent at the 5-position of the furan ring suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, potential properties, and prospective applications, drawing upon the established chemistry of related furoic acid derivatives.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point | Expected to be higher than 2-furoic acid (128-132 °C) due to increased molecular weight and potential for additional intermolecular interactions. |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water. |

| pKa | The carboxylic acid proton is expected to have a pKa similar to other 2-furoic acid derivatives. |

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for the preparation of 2-furoic acid derivatives. A potential method involves the nucleophilic aromatic substitution of a suitable starting material, such as 5-bromo-2-furoic acid, with 3-hydroxypyridine.

A patent describing the synthesis of other 2-furoic acid derivatives outlines a general procedure where a 5-bromo-2-furoic acid is reacted with an alcohol in the presence of a base[1]. This Williamson ether synthesis approach is a common and effective method for forming aryl ethers.

Proposed Experimental Protocol

-

Reaction Setup: To a solution of 3-hydroxypyridine in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Alkoxide: The mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a sufficient time to form the potassium salt of 3-hydroxypyridine.

-

Nucleophilic Substitution: A solution of methyl 5-bromo-2-furoate in the same solvent is then added dropwise to the reaction mixture. The use of the methyl ester of 5-bromo-2-furoic acid is recommended to avoid potential side reactions involving the carboxylic acid.

-

Reaction Progression and Workup: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, quenched with water, and the pH is adjusted to be slightly acidic.

-

Ester Hydrolysis: The crude ester intermediate is then subjected to hydrolysis under basic conditions (e.g., using sodium hydroxide in a mixture of methanol and water) to yield the desired this compound.

-

Purification: The final product is purified by recrystallization or column chromatography to afford the pure this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development and Research

The structural motifs present in this compound suggest several potential avenues for its application in drug discovery and development. The furan ring is a key component in numerous antibacterial, antifungal, and anti-inflammatory drugs[2].

Antimicrobial Activity

Derivatives of furoic acid have been reported to exhibit significant antimicrobial properties[2][3][4][5][6][7]. The incorporation of a pyridine ring, another common pharmacophore, could potentially enhance or modulate this activity. It is hypothesized that this compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.

Enzyme Inhibition

The carboxylic acid functionality allows the molecule to potentially interact with the active sites of various enzymes through hydrogen bonding and electrostatic interactions. Depending on the overall shape and electronic properties of the molecule, it could be explored as an inhibitor for enzymes implicated in various diseases.

Signaling Pathway Modulation

Given the diverse biological roles of furan and pyridine derivatives, this compound could potentially modulate various cellular signaling pathways. Further research would be necessary to identify any specific protein targets and elucidate its mechanism of action.

Sources

- 1. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 2. chempoint.com [chempoint.com]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijabbr.com [ijabbr.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

"5-(3-Pyridinyloxy)-2-furoic acid" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 5-(3-Pyridinyloxy)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that incorporates a 2-furoic acid moiety linked to a 3-pyridinyloxy group via an ether bond at the 5-position of the furan ring. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the combined chemical and biological properties of its constituent furan and pyridine rings. Furan derivatives are present in a wide array of biologically active natural and synthetic products, with some exhibiting cytotoxic and antitumor properties. Similarly, the pyridine nucleus is a privileged structure in drug discovery, with many pyridine-containing compounds demonstrating antimicrobial, antiviral, and anti-inflammatory activities.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, predicted spectroscopic and physicochemical properties, and potential applications of this compound. The information presented herein is synthesized from established chemical principles and data from related compounds to provide a robust predictive model for this novel molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central furan ring, substituted with a carboxylic acid group at the 2-position and a pyridinyloxy group at the 5-position.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | Calculated |

| Molecular Weight | 205.17 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Predicted |

| pKa (acidic) | ~3.0 | Estimated from 2-furoic acid[3] |

| pKa (basic) | ~4.0 | Estimated from 3-hydroxypyridine |

| LogP | ~1.5 | Estimated |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol | Predicted |

Proposed Synthesis: Ullmann Condensation

A plausible and efficient synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction that forms an aryl ether linkage. This approach would involve the coupling of a 5-halo-2-furoic acid derivative with 3-hydroxypyridine.

Reaction Scheme

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

Step 1: Esterification of 5-Bromo-2-furoic acid

5-Bromo-2-furoic acid is first converted to its methyl ester to protect the carboxylic acid group during the subsequent coupling reaction.

-

To a solution of 5-bromo-2-furoic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 5-bromo-2-furoate.

Step 2: Ullmann Condensation

-

To a reaction vessel, add methyl 5-bromo-2-furoate (1.0 eq), 3-hydroxypyridine (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline or N,N-dimethylglycine (0.2 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

-

Add a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Heat the reaction mixture at 110-130 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-(3-pyridinyloxy)-2-furoate.

Step 3: Hydrolysis

-

Dissolve the purified methyl 5-(3-pyridinyloxy)-2-furoate in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of the individual moieties and related compounds.

¹H NMR Spectroscopy

-

Furan Protons: Two doublets are expected for the furan ring protons, likely in the range of δ 6.5-7.5 ppm.

-

Pyridine Protons: The protons on the pyridine ring will appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm).[4]

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at δ 12.0-13.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Furan Carbons: The carbon atoms of the furan ring are expected to resonate in the range of δ 110-160 ppm.

-

Pyridine Carbons: The pyridine carbons will appear in the aromatic region, typically between δ 120-150 ppm.

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will be observed as a singlet at approximately δ 160-170 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band for the carboxylic acid O-H stretching is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp peak for the carbonyl C=O stretching of the carboxylic acid should appear around 1680-1710 cm⁻¹.

-

C-O-C Stretch: The aryl ether C-O-C stretching vibrations will likely produce strong bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ range will be indicative of the furan and pyridine rings.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the ether bond.

Potential Applications and Research Directions

Given the biological significance of pyridine and furan derivatives, this compound holds promise in several areas of drug discovery and development.

-

Antimicrobial and Antiviral Agents: Pyridine compounds are known for their broad-spectrum antimicrobial and antiviral activities.[1][2][5] The incorporation of the pyridinyloxy moiety may confer such properties to the target molecule.

-

Anti-inflammatory and Analgesic Properties: Certain derivatives of pyrrolopyridines, which contain a pyridine ring fused to another heterocycle, have shown sedative and analgesic activity.[6]

-

Enzyme Inhibition: The structural similarity to other biologically active furoic acid derivatives suggests potential as an enzyme inhibitor in various therapeutic areas.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities through in vitro and in vivo assays would be crucial to determine its therapeutic potential.

References

-

2-Furoic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Furoic Acid. (2007, October 26). Biosystems Engineers. Retrieved January 18, 2026, from [Link]

-

2-Furoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(5), 589. [Link]

-

Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4790. [Link]

- Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (2011). Google Patents.

-

3-Hydroxypyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. (2012). Indian Journal of Pure & Applied Physics, 50, 7-14. [Link]

-

Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (2018). Green Chemistry, 20(15), 3533-3541. [Link]

-

Showing metabocard for 3-Hydroxypyridine sulfate (HMDB0240652). (2020). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals. Retrieved January 18, 2026, from [Link]

-

The Ullmann Ether Condensation. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Showing metabocard for 2-Furoic acid (HMDB0000617). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

Ben Altabef, A., & Brandán, S. A. (2008). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Journal of Molecular Structure, 892(1-3), 33-42. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]

-

Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Molecules, 26(16), 4966. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(21), 6479. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1057–1063. [Link]

-

UV spectrum of 3-hydroxypyridine. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

- Ullmann reaction for the synthesis of diaryl ethers. (1981). Google Patents.

-

Exploring 3-Furoic Acid: Properties, Applications, and Manufacturing Excellence. (n.d.). Chemex. Retrieved January 18, 2026, from [Link]

-

Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-(3-Pyridinyloxy)-2-furoic acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Pyridinyloxy)-2-furoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide establishes a framework for its study by drawing upon established knowledge of its core components: the furan-2-carboxylic acid scaffold and the pyridinyloxy ether linkage. We will explore its predicted physicochemical properties, propose viable synthetic routes, and discuss its potential pharmacological activities based on extensive research into analogous structures. This document serves as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and related compounds in drug discovery and development programs.

Introduction: The Scientific Rationale

The convergence of furan and pyridine moieties within a single molecular entity presents a compelling strategy in modern drug design. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold found in numerous bioactive natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a valuable component in medicinal chemistry.[1] The furan nucleus is known to contribute to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in pharmaceuticals. Its basic nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets, and the ring system itself can be readily functionalized to modulate a compound's physicochemical and pharmacokinetic properties.

The ether linkage connecting these two heterocyclic systems in This compound provides a flexible yet stable connection, allowing the two ring systems to adopt various spatial orientations for optimal target engagement. The carboxylic acid function on the furan ring offers a key site for salt formation to improve solubility and provides a handle for further chemical modification, such as esterification or amidation, to create prodrugs or explore structure-activity relationships (SAR).

This guide will delve into the core chemical and potential biological characteristics of this compound, leveraging data from analogous furan and pyridine derivatives to provide a robust starting point for its scientific exploration.

Physicochemical Properties and Molecular Identifiers

| Property | Predicted/Calculated Value | Data Source/Method |

| IUPAC Name | 5-(pyridin-3-yloxy)furan-2-carboxylic acid | Nomenclature Rules |

| Molecular Formula | C₁₀H₇NO₄ | Elemental Composition |

| Molecular Weight | 205.17 g/mol | Calculation |

| Canonical SMILES | C1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)O | Structure |

| InChI Key | (Predicted) | Structure |

| CAS Number | 852180-39-3 | Vendor Information |

| Predicted pKa | ~3.5-4.5 (carboxylic acid), ~5.0-6.0 (pyridine nitrogen) | Analogy to 2-furoic acid and 3-hydroxypyridine |

| Predicted logP | ~1.5-2.5 | Computational Prediction |

| Predicted Solubility | Low in water, soluble in organic solvents like DMSO and methanol | General characteristics of similar organic acids |

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic methodologies for forming aryl ethers. A plausible and efficient route would involve a nucleophilic aromatic substitution (SNAr) reaction or a copper- or palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Ullmann Condensation

A well-established method for the formation of diaryl ethers is the Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Caption: Proposed synthesis via Ullmann condensation.

Experimental Protocol (General Procedure):

-

Coupling Reaction: To a solution of 3-hydroxypyridine (1.0 eq) and methyl 5-bromofuran-2-carboxylate (1.0-1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) and a copper(I) iodide (CuI) catalyst (0.1-0.2 eq).

-

The reaction mixture is heated to 120-150 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude intermediate ester is purified by column chromatography on silica gel.

-

Hydrolysis: The purified methyl 5-(pyridin-3-yloxy)furan-2-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Potential Pharmacological Activity and Therapeutic Applications

The pharmacological profile of this compound is likely to be influenced by both the furan and pyridine moieties. Furan derivatives are known to exhibit a broad range of biological activities.[3]

Inferred Biological Activities:

-

Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The furan nucleus is a key component of several antibacterial and antifungal agents.[6]

-

Anti-inflammatory Activity: Furan derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Enzyme Inhibition: The pyridine carboxylic acid scaffold is present in numerous enzyme inhibitors.[7] The specific substitution pattern of this compound could lead to the inhibition of various enzymes, such as kinases or proteases.

Caption: Potential pharmacological activities.

Experimental Evaluation: In Vitro and In Vivo Assays

A systematic evaluation of the biological activity of this compound would involve a tiered screening approach, starting with in vitro assays and progressing to in vivo models for promising activities.

In Vitro Assay Protocols (General)

Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

ADME/Toxicity Profile: Considerations for Drug Development

The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a compound are critical determinants of its potential as a drug candidate.

Predicted ADME/Tox Profile:

-

Absorption: The predicted logP suggests that the compound may have moderate oral absorption. The carboxylic acid and pyridine moieties will influence its solubility and permeability.

-

Distribution: The compound is likely to distribute into various tissues. Plasma protein binding should be assessed experimentally.

-

Metabolism: The furan ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The pyridine ring may also undergo oxidation.

-

Excretion: The carboxylic acid group may facilitate renal clearance.

-

Toxicity: Furan-containing compounds can sometimes form reactive metabolites.[8] Therefore, in vitro and in vivo toxicity studies are essential to assess the safety profile of this compound.

Caption: A typical workflow for ADME/Tox assessment.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for diverse pharmacological activities. This technical guide provides a comprehensive, albeit predictive, foundation for its scientific investigation. The proposed synthetic routes are based on well-established chemical transformations, and the inferred biological activities are grounded in the extensive literature on furan and pyridine derivatives.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequent biological screening, guided by the potential activities outlined in this guide, will be crucial in uncovering its therapeutic potential. A systematic evaluation of its ADME and toxicity profiles will be paramount for its progression as a potential drug discovery lead. The insights gained from the study of this molecule will not only illuminate its own potential but also contribute to the broader understanding of the structure-activity relationships of furan-pyridine hybrids in medicinal chemistry.

References

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 2022.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 2022.

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 2022.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 2023.

- Examples of furan derivatives with biological activity.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 2022.

- Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development, 2005.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024.

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 2025.

- Medicinal significance of furan derivatives : A Review. Semantic Scholar, 2017.

- 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. Journal of Medicinal Chemistry, 1982.

- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 2023.

- Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 2023.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific, 2020.

- Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 5-(3-Pyridinyloxy)-2-furoic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 5-(3-Pyridinyloxy)-2-furoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this guide establishes a robust scientific rationale for predicting its solubility behavior based on the well-documented properties of its constituent moieties: a pyridine ring and a furoic acid core. We present a detailed exploration of the theoretical underpinnings of its pH-dependent solubility, alongside a suite of detailed, step-by-step experimental protocols for the systematic determination of its thermodynamic and kinetic solubility in various aqueous and organic media. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing the necessary tools for generating a comprehensive and reliable solubility profile essential for preclinical and formulation development.

Introduction: Unveiling the Physicochemical Landscape of this compound

This compound (CAS Number: 852180-39-3) is a molecule that marries the structural features of a weakly basic pyridine ring with an acidic furoic acid moiety, connected via an ether linkage. This unique combination suggests a complex and pH-dependent solubility profile, a critical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its viability as a therapeutic agent. Understanding the solubility of this compound is paramount for rational drug design, formulation development, and ensuring reliable data from biological assays.

The pyridine moiety, a weak base, is expected to become protonated and more soluble in acidic conditions. Conversely, the carboxylic acid group of the furoic acid will deprotonate to form a more soluble carboxylate salt in alkaline conditions. This amphoteric nature predicts a U-shaped pH-solubility profile, with the lowest solubility occurring at the isoelectric point where the net charge of the molecule is zero.

This guide will first delve into the theoretical framework governing the solubility of this molecule, followed by a detailed exposition of state-of-the-art methodologies for its empirical determination.

Theoretical Framework: Predicting the pH-Solubility Profile

The solubility of this compound is intrinsically linked to its ionization state, which is dictated by the pH of the surrounding medium and the pKa values of its ionizable groups.

-

The Carboxylic Acid Moiety: The 2-furoic acid component is expected to have a pKa value in the range of 3-4, similar to other furoic acid derivatives. At pH values above its pKa, the carboxylic acid will be predominantly in its deprotonated, anionic form, which is significantly more water-soluble.

-

The Pyridine Moiety: The pyridine ring contains a nitrogen atom with a lone pair of electrons, rendering it a weak base. The pKa of the conjugate acid (the pyridinium ion) is anticipated to be around 5. At pH values below this pKa, the pyridine nitrogen will be protonated, forming a cationic species with enhanced aqueous solubility.

The interplay of these two ionizable groups will define the overall pH-solubility profile. The intrinsic solubility (S₀) of the neutral species is expected to be the lowest, and the total solubility (S_total) at a given pH can be predicted using the Henderson-Hasselbalch equation.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive understanding of the solubility profile requires a combination of thermodynamic and kinetic solubility assessments. The following protocols are designed to provide a robust and reproducible characterization.

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive technique for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO, acetonitrile)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure equilibrium is reached with the undissolved solid phase.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve.

-

Data Presentation: Hypothetical Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (µM) |

| Water (pH 7.4) | 25 | 0.05 | 228 |

| 0.1 M HCl (pH 1) | 25 | 5.2 | 23700 |

| PBS (pH 6.8) | 37 | 0.08 | 365 |

| Ethanol | 25 | 15.4 | 70200 |

| DMSO | 25 | > 100 | > 456000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are rapid methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which can sometimes lead to supersaturated solutions.[2]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Method 1: Nephelometry

This method measures the light scattering caused by precipitated particles.

Materials:

-

Nephelometer plate reader

-

96-well microplates

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS, pH 7.4)

Step-by-Step Protocol:

-

Compound Plating:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

-

Buffer Addition and Mixing:

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Mix thoroughly by shaking the plate.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

-

Method 2: High-Throughput Shake-Flask with UV/LC-MS Analysis

This method provides a more quantitative measure of kinetic solubility.

Materials:

-

96-well filter plates (e.g., 0.45 µm pore size)

-

96-well collection plates

-

Plate shaker

-

UV plate reader or LC-MS system

Step-by-Step Protocol:

-

Compound and Buffer Addition:

-

Add the DMSO stock solution and aqueous buffer to the wells of a filter plate.

-

-

Incubation and Shaking:

-

Seal the plate and shake for 1-2 hours at a controlled temperature.

-

-

Filtration:

-

Place the filter plate on top of a collection plate and centrifuge to filter the solutions, separating the dissolved compound from any precipitate.

-

-

Analysis:

-

Analyze the filtrate in the collection plate using a UV plate reader or by LC-MS to determine the concentration of the dissolved compound.

-

pH-Dependent Solubility Profile

Objective: To determine the solubility of this compound across a range of pH values.

Protocol:

-

Perform the thermodynamic shake-flask method as described in section 3.1 using a series of buffers with pH values ranging from 1 to 10 (e.g., HCl for pH 1-2, citrate buffers for pH 3-5, phosphate buffers for pH 6-8, and borate buffers for pH 9-10).

-

Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

Hypothetical pH-Solubility Profile

| pH | Hypothetical Solubility (log S) | Dominant Species |

| 1.0 | 4.37 | Cationic (Protonated Pyridine) |

| 2.0 | 3.37 | Cationic/Neutral |

| 3.0 | 2.37 | Neutral/Zwitterionic (near pKa1) |

| 4.0 | 1.35 | Neutral/Zwitterionic (Isoelectric) |

| 5.0 | 2.05 | Anionic (near pKa2) |

| 6.0 | 3.05 | Anionic (Deprotonated Acid) |

| 7.0 | 4.05 | Anionic |

| 8.0 | 5.05 | Anionic |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

pKa Determination: The Key to Understanding pH-Dependence

The pKa values of the carboxylic acid and the pyridine moiety are critical for interpreting the pH-solubility profile. Potentiometric titration is a precise method for their determination.[3]

Objective: To determine the pKa values of this compound.

Materials:

-

Automated potentiometric titrator

-

Calibrated pH electrode

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

This compound

-

Deionized water (degassed)

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent such as methanol may be used if the initial solubility is very low.

-

-

Titration:

-

Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of titrant.

-

To determine the pKa of the pyridine, a separate titration of the compound dissolved in a slight excess of standardized HCl with standardized NaOH is required.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the curve can be used to accurately locate the equivalence points.

-

Structure-Solubility Relationship and Potential Applications

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (pyridine nitrogen, ether oxygen, furan oxygen, and carbonyl oxygen) suggests that this compound can interact with both polar and non-polar solvents. The ether linkage introduces some lipophilicity, which may limit its aqueous solubility at the isoelectric point.

While specific applications for this compound are not widely reported, its structural motifs are present in various biologically active molecules. Furoic acid derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[3] Pyridine rings are a common feature in many approved drugs. The combination of these two pharmacophores in a single molecule makes it an interesting candidate for screening in various drug discovery programs. A thorough understanding of its solubility is the first step in unlocking its therapeutic potential.

Conclusion

This technical guide has outlined a comprehensive strategy for characterizing the solubility profile of this compound. By combining a theoretical understanding of its pH-dependent behavior with robust experimental protocols for determining its thermodynamic and kinetic solubility, as well as its pKa values, researchers can generate the critical data needed to advance its development. The methodologies presented herein are designed to be adaptable and provide a solid foundation for the physicochemical characterization of this and other novel chemical entities in the drug discovery pipeline.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

-

Maybridge. (n.d.). This compound, 97%. Labware E-shop. Retrieved from [Link]

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 73(5), 978–984.

-

WJPR. (n.d.). Pharmacological Activity of Furan Derivatives: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

The Unexplored Potential of 5-(3-Pyridinyloxy)-2-furoic acid: A Scaffolding Approach to Novel Therapeutics

A Senior Application Scientist's Perspective on a Promising Chemical Moiety

In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. One such molecule, 5-(3-Pyridinyloxy)-2-furoic acid, presents a compelling case for exploration. While direct biological activity data for this specific compound remains scarce in publicly available literature, a detailed analysis of its constituent parts—the furoic acid core and the pyridinyloxy substituent—reveals a significant, albeit inferred, potential for biological activity. This technical guide will deconstruct the molecule, examine the well-established biological relevance of its components, and propose a strategic framework for investigating its therapeutic promise.

The Architectural Blueprint: Deconstructing this compound

At its core, this compound is a hybrid structure, marrying two heterocycles of immense significance in pharmaceutical science: a furan ring, in the form of 2-furoic acid, and a pyridine ring, linked via an ether bridge. This unique combination suggests a molecule designed, either intentionally or fortuitously, to interact with biological systems in ways that its individual components might not.

The furoic acid moiety provides a carboxylic acid group, a common feature in many drugs that can participate in hydrogen bonding and salt bridge formation with biological targets. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall polarity and solubility. The ether linkage provides a degree of conformational flexibility, allowing the two ring systems to adopt various spatial orientations.

The Furoic Acid Foundation: A Privileged Structure in Drug Discovery

The 2-furoic acid skeleton is a well-trodden path in the synthesis of a multitude of approved drugs.[1] Its utility as a versatile intermediate is a testament to the favorable physicochemical and pharmacological properties it imparts to a molecule.

Table 1: Exemplary Classes of Drugs Derived from Furoic Acid Precursors

| Drug Class | Example(s) | Therapeutic Use |

| Antibiotics | Nitrofurantoin, Furazolidone | Broad-spectrum antimicrobial agents[1] |

| Antiparasitics | Diloxanide furoate, Quinfamide | Treatment of intestinal infections[1] |

| Cardiovascular Agents | Prazosin, Terazosin | Alpha-1 blockers for hypertension[1] |

| Corticosteroids | Mometasone furoate | Potent anti-inflammatory agent[1] |

The furan ring in these drugs is not merely a passive linker; it actively contributes to the molecule's biological activity. In the case of nitrofuran antibiotics, the furan ring is crucial for their mechanism of action, which involves reductive activation to generate cytotoxic metabolites.[1] This well-documented history of the furoic acid scaffold strongly suggests that new derivatives, such as this compound, have a high probability of possessing interesting biological properties.

The Pyridine Moiety: A Versatile Pharmacophore

The inclusion of a pyridine ring in a drug candidate is a common strategy to enhance its pharmacological profile. Pyridine derivatives are known to exhibit a wide spectrum of biological activities, from antimicrobial to central nervous system effects. The nitrogen atom in the pyridine ring can significantly alter the molecule's interaction with protein targets compared to a simple phenyl ring, often leading to improved potency and selectivity.

The field of furo[2,3-c]pyridine synthesis, which involves the fusion of furan and pyridine rings, further underscores the potential of combining these two heterocycles.[2] The exploration of such fused systems for the treatment of carbohydrate-mediated diseases highlights the ongoing interest in the synergistic potential of these two rings.[2]

Inferred Potential and a Roadmap for Investigation